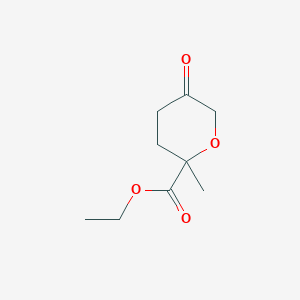

Ethyl2-methyl-5-oxooxane-2-carboxylate

Description

Ethyl 2-methyl-5-oxooxane-2-carboxylate is a bicyclic ester characterized by a six-membered oxane ring (tetrahydropyran derivative) with a ketone group at position 5, a methyl substituent at position 2, and an ethyl ester moiety. Its molecular formula is C₉H₁₄O₄, distinguishing it from simpler oxolane (five-membered ring) analogs.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethyl 2-methyl-5-oxooxane-2-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(11)9(2)5-4-7(10)6-13-9/h3-6H2,1-2H3 |

InChI Key |

AAZSAVAVVZVNRC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl2-methyl-5-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired oxooxane ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-methyl-5-oxooxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The oxooxane ring can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Halides (e.g., HCl, HBr) and amines (e.g., NH₃, RNH₂) are frequently used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Ethyl2-methyl-5-oxooxane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl2-methyl-5-oxooxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating catalytic reactions that lead to the formation of desired products. Its oxooxane ring structure allows it to participate in cyclization and condensation reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-Oxooxolane-2-Carboxylate (CID 305551)

- Molecular Formula : C₇H₁₀O₄ .

- Structure : A five-membered oxolane ring (tetrahydrofuran derivative) with a ketone at position 5 and an ethyl ester at position 2.

- Key Differences: Ring Size: Oxolane (5-membered) vs. oxane (6-membered). Substituents: Lacks the methyl group present in the target compound.

Methyl-Oxooxane Derivatives in Complex Molecules

A structurally related compound, [7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl]oxy-oxane-2-carboxylic acid, incorporates a methyl-5-oxooxan-2-yl group as part of a larger chromene framework .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties*

*Estimated based on structural analogs and computational models.

Research Findings and Implications

Ring Size and Reactivity : The six-membered oxane ring in Ethyl 2-methyl-5-oxooxane-2-carboxylate likely confers greater stability in acidic or thermal conditions compared to the more strained oxolane analog, making it a preferable intermediate in multi-step syntheses .

This could be advantageous in designing slow-release prodrugs .

Biological Relevance: Methyl-oxane derivatives are observed in flavonoid glycosides and antimicrobial agents, suggesting that the target compound’s methyl group could enhance binding to hydrophobic enzyme pockets .

Biological Activity

Ethyl 2-methyl-5-oxooxane-2-carboxylate, a compound in the oxooxane class, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present an overview of its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

Ethyl 2-methyl-5-oxooxane-2-carboxylate has the molecular formula and is characterized by a five-membered oxooxane ring. Its structure can be depicted as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of ethyl 2-methyl-5-oxooxane-2-carboxylate. A notable study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-susceptible S. aureus | 0 |

| Methicillin-resistant S. aureus | 0 |

| E. coli | 0 |

| P. aeruginosa | 0 |

| K. pneumoniae | 0 |

The results indicated that ethyl 2-methyl-5-oxooxane-2-carboxylate exhibited no significant antimicrobial activity against the tested organisms, aligning with previous literature that suggests limited efficacy against common pathogens .

Anticancer Activity

In addition to its antimicrobial profile, research has explored the potential anticancer effects of related compounds that share structural similarities with ethyl 2-methyl-5-oxooxane-2-carboxylate. For instance, hybrid molecules incorporating similar moieties have demonstrated promising results against cancer cell lines.

A study focusing on related compounds showed:

- Induction of Apoptosis : Compounds with similar structures exhibited significant apoptosis in cancer cells.

- Histopathological Analysis : Examination of treated tissues revealed reduced tumor growth and improved organ function .

Case Studies

- Study on Antitumor Activity : A related compound was tested in vivo against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a marked decrease in tumor viability and significant antioxidant activity, suggesting that structural modifications could enhance biological activity .

- Synthesis and Evaluation : Research involving the synthesis of derivatives of ethyl 2-methyl-5-oxooxane-2-carboxylate highlighted the importance of structural variations in enhancing biological activity. Some derivatives exhibited improved antimicrobial properties compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.